2-Thienyl isocyanate

Overview

Description

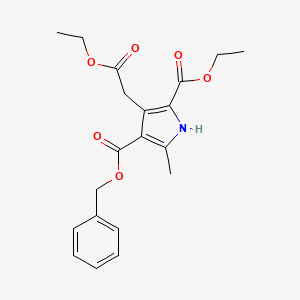

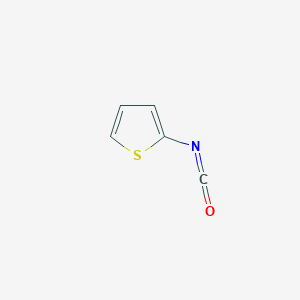

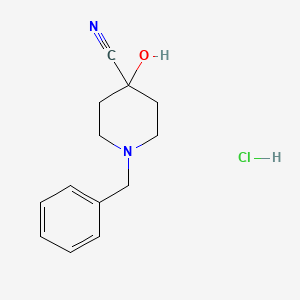

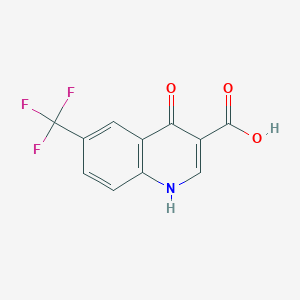

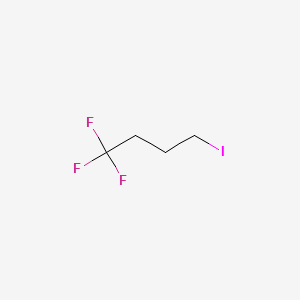

2-Thienyl isocyanate is a compound with the molecular formula C5H3NOS . It is also known by other names such as 2-isocyanatothiophene, 2-Thienylisocyanate, and thiophen-2-isocyanate .

Synthesis Analysis

Efforts to prepare thienyl isocyanates by thermal reactions of thenoyl chlorides with trimethylsilyl azide (TMSA) led preferentially to the formation of 1,4-disubstituted tetrazolin-5-ones . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis

The molecular weight of 2-Thienyl isocyanate is 125.15 g/mol . The InChI string is InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H and the canonical SMILES is C1=CSC(=C1)N=C=O .Chemical Reactions Analysis

The chemical reactions of 2-Thienyl isocyanate involve its interaction with trimethylsilyl azide (TMSA) to form 1,4-disubstituted tetrazolin-5-ones . The oxidation of isonitriles to isocyanates is catalyzed by trifluoroacetic anhydride .Physical And Chemical Properties Analysis

2-Thienyl isocyanate has a density of 1.2±0.1 g/cm3, a boiling point of 161.5±13.0 °C at 760 mmHg, and a vapor pressure of 2.3±0.3 mmHg at 25°C . It has a molar refractivity of 34.8±0.5 cm3, a polar surface area of 58 Å2, and a molar volume of 100.6±7.0 cm3 .Scientific Research Applications

1. Synthesis of Thienyltetrazolin-5-ones

Toselli and Zanirato (1992) demonstrated that 2-thienyl isocyanate can be involved in the synthesis of thienyltetrazolin-5-ones through thermal reactions with trimethylsilyl azide. This process highlights its utility in forming heterocyclic compounds which are valuable in various chemical syntheses (Toselli & Zanirato, 1992).

2. Photochromic Reactions in Crystals

Irie et al. (2000) found that derivatives of 2-thienyl isocyanate undergo reversible photochromic reactions in single-crystalline phase, which is significant in the study of molecular switches and materials science (Irie et al., 2000).

3. Development of Self-Healing Epoxy Materials

Hillewaere et al. (2014) utilized thiol-isocyanate chemistry, which includes 2-thienyl isocyanate, for creating self-healing epoxy thermosets. This demonstrates its potential in developing advanced materials with enhanced durability and longevity (Hillewaere et al., 2014).

4. Protein Structure Exploration

Brown et al. (1987) discussed the use of isocyanates, including 2-thienyl isocyanate, as probes for exploring protein structures, highlighting their broad reactivity and reversible interaction with enzymes (Brown et al., 1987).

5. Catalytic Cycloaddition Reactions

Onodera et al. (2012) showcased the effectiveness of 2-thienyl isocyanate in catalytic [2+2+2] cycloaddition reactions to produce 2-pyridones, important in pharmaceutical and organic synthesis (Onodera et al., 2012).

6. Antifungal Activity of Derivatives

Wang et al. (2016) synthesized derivatives of 2-thienyl isocyanate which exhibited notable antifungal activities, indicating its potential in developing new antifungal agents (Wang et al., 2016).

7. Isocyanate Skin Exposure Concerns

Bello et al. (2006) emphasized the potential health concerns related to skin exposure to isocyanates, including 2-thienyl isocyanate, in occupational settings. This underscores the importance of safety measures in handling these compounds (Bello et al., 2006).

8. Synthesis of Nitrogen Heterocycles

Okano et al. (2010) explored the use of 2-thienyl isocyanate in the palladium-catalyzed domino cyclization of alkynylaziridines, which contributes to the synthesis of complex nitrogen-containing heterocycles (Okano et al., 2010).

properties

IUPAC Name |

2-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLWPBIUVXZGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380027 | |

| Record name | 2-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thienyl isocyanate | |

CAS RN |

2048-57-9 | |

| Record name | 2-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)